5-Hydroxy-2-isopropylbenzamide
Description
5-Hydroxy-2-isopropylbenzamide is a benzamide derivative characterized by a hydroxyl (-OH) group at the 5-position and an isopropyl (-CH(CH₃)₂) group at the 2-position of the benzene ring. This substitution pattern confers unique physicochemical properties, such as enhanced polarity from the hydroxyl group and increased lipophilicity due to the isopropyl substituent.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-hydroxy-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-4-3-7(12)5-9(8)10(11)13/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
NBGWVIJBAXLRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-isopropylbenzamide typically involves the condensation of 5-hydroxy-2-isopropylbenzoic acid with an appropriate amine under acidic or basic conditions. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Hydroxy-2-isopropylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-isopropylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins, affecting their structure and function. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The pharmacological and chemical behavior of benzamide derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 5-Hydroxy-2-isopropylbenzamide with structurally related compounds:
Table 1: Structural Features of Key Benzamide Derivatives
Physicochemical Properties
Substituents significantly influence solubility, melting points, and stability:
Table 2: Physicochemical Data of Selected Compounds
*Estimated via computational tools (e.g., ChemDraw).
Analysis :
- Solubility : The hydroxyl group in this compound improves aqueous solubility compared to methoxy-substituted analogs like 5-Isopropyl-2,4-dimethoxybenzaldehyde, which is highly hydrophobic .
- Lipophilicity (LogP) : The isopropyl group increases LogP relative to unsubstituted benzamides, suggesting better lipid membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
